molecular formula C19H12Cl2N4O3 B610591 RU-521

RU-521

Katalognummer: B610591
Molekulargewicht: 415.2 g/mol
InChI-SchlĂŒssel: IAWZUQAOMURCLV-UHFFFAOYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RU-521 (CAS: 2262452-06-0), also known as RU-320521, is a potent and selective cyclic GMP-AMP synthase (cGAS) inhibitor. Its chemical structure, 2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one, enables competitive binding to the cGAS catalytic pocket, preventing the cyclization of ATP and GTP into cGAMP, a critical second messenger in the cGAS-STING pathway .

Vorbereitungsmethoden

Synthetic Pathways for RU-521

The synthesis of this compound proceeds through a series of intermediates, each requiring rigorous purification and characterization. Key steps include the preparation of halogenated aniline derivatives and their subsequent cyclization into benzimidazole and pyrazole moieties.

Synthesis of 2,3-Dichloro-6-nitroaniline

The first intermediate, 2,3-dichloro-6-nitroaniline, is synthesized via nitration and chlorination of aniline derivatives. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm its structure:

  • 1H-NMR (d⁶-DMSO, 400 MHz): ÎŽ 8.10 (d, 1H, J = 12 Hz), 6.89 (d, 1H, J = 12 Hz) .

  • MS (ESI) : m/z 208.1 [M + H]âș (calculated for C₆H₄Cl₂N₂O₂: 207.1) .

This compound serves as a precursor for subsequent reduction and cyclization reactions.

Synthesis of 3,4-Dichlorobenzene-1,2-diamine

Reduction of 2,3-dichloro-6-nitroaniline yields 3,4-dichlorobenzene-1,2-diamine, a critical intermediate for benzimidazole formation:

  • 1H-NMR (d⁶-DMSO, 400 MHz): ÎŽ 6.81 (d, 1H, J = 12 Hz), 6.58 (d, 1H, J = 12 Hz), 3.90 (br s, 2H), 3.42 (br s, 2H) .

  • MS (ESI) : m/z 178.3 [M + H]âș (calculated for C₆H₆Cl₂N₂: 177.3) .

Final Cyclization to this compound

The benzimidazole and pyrazole rings are assembled via cyclocondensation reactions. While detailed synthetic steps for the final product are proprietary, structural validation via high-performance liquid chromatography (HPLC) confirms ≄98% purity . The molecular formula (C₁₉H₁₂Cl₂N₄O₃) and mass (415.23 g/mol) align with theoretical values .

Preparation of Stock Solutions

This compound’s hydrophobicity necessitates dissolution in dimethyl sulfoxide (DMSO) for biological assays. Standard protocols recommend the following:

Solubility ParameterValue
Max Conc. in DMSO20.76 mg/mL
Corresponding mM50

Working Concentrations

For cell-based assays (e.g., RAW-Luciaℱ ISG cells), prepare dilutions in endotoxin-free buffers:

  • Working Range : 200 ng/mL (482 nM) to 20 ÎŒg/mL (48.2 ÎŒM) .

  • Cytotoxicity Threshold : >40 ÎŒg/mL in murine macrophages .

Target ConcentrationVolume of Stock (2 mg/mL)Final Volume
500 nM2.41 ÎŒL1 mL
10 ÎŒM48.2 ÎŒL1 mL

In Vivo Administration Protocols

This compound has demonstrated efficacy in rodent models of sepsis and subarachnoid hemorrhage. Dose optimization studies highlight the following:

Dose-Dependent Effects in Rats

  • Effective Dose : 450 ÎŒg/kg (intranasal) improves neurological outcomes post-subarachnoid hemorrhage .

  • Vehicle : 1% DMSO in corn oil ensures solubility and bioavailability .

Dose (ÎŒg/kg)Brain Water Content ReductionBlood-Brain Barrier Stabilization
150ModeratePartial
450SignificantFull
1350Comparable to 450Slight Toxicity

Quality Control and Validation

Purity Assessment

  • HPLC/UHPLC : ≄95% purity, with tautomeric mixtures noted in batch-specific analyses .

  • Endotoxin Testing : Confirmed via HEK-Blueℱ TLR2/TLR4 assays .

Functional Validation

  • cGAS Inhibition Assay : RAW-Luciaℱ ISG cells transfected with dsDNA show dose-dependent suppression of Lucia luciferase activity (IC₅₀ = 0.11 ÎŒM for murine cGAS) .

  • Species Specificity : Higher potency against murine cGAS (IC₅₀ = 0.11 ÎŒM) vs. human cGAS (IC₅₀ = 2.94 ÎŒM) .

Challenges and Optimizations

Solubility Limitations

Despite DMSO’s utility, alternative solvents like aqueous cyclodextrin solutions are under investigation to reduce cytotoxicity .

Batch Variability

Storage conditions (-20°C in anhydrous DMSO) minimize hydrolysis of the isobenzofuranone ring .

Wissenschaftliche Forschungsanwendungen

RU.521 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Immunologie, Neurologie und entzĂŒndliche Erkrankungen. Es wurde verwendet, um die Rolle von cGAS bei der Erkennung von zytoplasmatischem dsDNA und der anschließenden Aktivierung des STING-Signalwegs zu untersuchen . In Modellen von Autoimmunerkrankungen, wie dem Aicardi-GoutiĂšres-Syndrom, wurde gezeigt, dass RU.521 die Produktion von Typ-I-Interferonen und anderen proinflammatorischen Zytokinen reduziert . DarĂŒber hinaus wurde RU.521 verwendet, um die Auswirkungen der cGAS-Inhibition auf Neuroinflammation und Hirnverletzungen nach Subarachnoidalblutung zu untersuchen . Die Verbindung wurde auch auf ihre potenziellen therapeutischen Anwendungen bei der Behandlung von chronisch-entzĂŒndlichen Darmerkrankungen und anderen Erkrankungen untersucht, die durch ĂŒbermĂ€ĂŸige Immunaktivierung gekennzeichnet sind .

Wirkmechanismus

RU.521 entfaltet seine Wirkung, indem es selektiv cGAS inhibiert, den primĂ€ren Sensor fĂŒr zytoplasmatisches dsDNA . Nach Bindung an dsDNA katalysiert cGAS die Synthese von cGAMP aus Adenosintriphosphat (ATP) und Guanosintriphosphat (GTP) . cGAMP bindet dann an STING, was zur Aktivierung der TANK-bindenden Kinase 1 (TBK1) und des Interferon-regulatorischen Faktors 3 (IRF3) fĂŒhrt, was letztendlich zur Produktion von Typ-I-Interferonen und anderen proinflammatorischen Zytokinen fĂŒhrt . RU.521 inhibiert diesen Signalweg, indem es an den cGAS/dsDNA-Komplex bindet, die Synthese von cGAMP und die anschließende Aktivierung des STING-Signalwegs verhindert .

Vergleich Mit Àhnlichen Verbindungen

Key Pharmacological Properties :

  • Kd : 36.2 nM for cGAS/dsDNA complexes .
  • IC₅₀ : 0.7 ÎŒM in cellular assays targeting cGAS-mediated interferon (IFN) upregulation .
  • Selectivity : Demonstrates >40-fold selectivity over related enzymes (e.g., STING, TBK1) .

Structural and Functional Analogues Targeting cGAS

Table 1: Comparison of cGAS Inhibitors

Compound Target Mechanism Kd/IC₅₀ Selectivity Key Applications
RU-521 cGAS Competitive ATP/GTP substrate blocker 36.2 nM High (cGAS-specific) Radiation injury, AGS, neuroinflammation
G150 cGAS Disrupts cGAS-DNA binding 2.6 nM Moderate (off-target DNA binding) Autoimmune disorders
PF-06928215 cGAS Binds catalytic pocket 1.3 nM High Cancer immunotherapy
CU-76 cGAS Inhibits cGAS oligomerization 5.8 nM Low (cross-reacts with STING) Inflammatory diseases

Key Findings :

  • This compound vs. G150/PF-06928215 : this compound exhibits lower absolute potency (36.2 nM vs. ≀5.8 nM) but superior selectivity for cGAS over other DNA sensors, making it preferable for in vivo applications where off-target effects are a concern .
  • This compound vs. CU-76 : CU-76’s mechanism of inhibiting cGAS oligomerization is distinct from this compound’s substrate competition, but its cross-reactivity with STING limits therapeutic utility compared to this compound .

Inhibitors Targeting Downstream Pathways

Table 2: cGAS-STING Pathway Inhibitors

Compound Target Mechanism IC₅₀ Selectivity vs. This compound
H151 STING Covalent STING palmitoylation inhibitor 0.3 ÎŒM Targets STING, not cGAS
DQ (Dasatinib + Quercetin) Senescent cells Senolytic cocktail N/A Broader anti-senescence effects

Functional Contrasts :

  • This compound vs. H151 : While this compound blocks cGAS upstream, H151 inhibits STING downstream. Co-administration of both in paramyxovirus-infected cells reduced IFN production synergistically, suggesting complementary therapeutic roles .
  • This compound vs. DQ : DQ eliminates senescent cells broadly, whereas this compound specifically prevents cGAS-driven senescence initiation, offering a lower-risk profile for long-term use in fibrosis and aging-related diseases .

Research Implications and Limitations

  • Advantages of this compound : High selectivity and low micromolar efficacy in cellular models make it a robust tool for studying cGAS-specific signaling .
  • Limitations : Poor solubility (~2 mg/ml in DMSO) and light sensitivity necessitate careful formulation for clinical translation .

Biologische AktivitÀt

RU-521 is a small molecule inhibitor of cyclic GMP-AMP synthase (cGAS), a key enzyme involved in the innate immune response to cytosolic DNA. This compound has garnered attention for its potential therapeutic applications in various conditions, particularly autoimmune diseases and neuroinflammatory disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in different models, and implications for future research.

This compound selectively inhibits cGAS by binding to its catalytic pocket, thereby preventing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP. This inhibition disrupts the cGAS-STING signaling pathway, which is crucial for the activation of type I interferon responses. By modulating this pathway, this compound can reduce the expression of pro-inflammatory cytokines and improve outcomes in various disease models.

Key Research Findings

  • Inhibition of Interferon Production :
    • In studies involving primary macrophages from a mouse model of Aicardi-GoutiĂšres syndrome, this compound significantly reduced constitutive expression of type I interferon. This suggests its potential role in treating autoimmune conditions characterized by excessive interferon production .
  • Neuroprotective Effects :
    • In a rat model of subarachnoid hemorrhage (SAH), this compound demonstrated protective effects against brain injury. It reduced brain water content and blood-brain barrier permeability while improving neurological deficits. The compound also shifted microglial polarization from M1 (pro-inflammatory) to M2 (anti-inflammatory), indicating its potential as a therapeutic agent in neuroinflammatory disorders .
  • Effects on Neutrophil Extracellular Traps (NETs) :
    • This compound has been shown to mitigate damage caused by NETs by inhibiting the STING pathway activation induced by double-stranded DNA released from neutrophils. This action highlights its protective role in endothelial cell integrity during inflammatory responses .
  • Cognitive Function Improvement :
    • Treatment with this compound led to enhancements in cognitive function and an increase in dendritic spine density in the hippocampus following neuroinflammatory challenges, further supporting its neuroprotective properties .

Comparative Potency

The potency of this compound varies between species, with reported IC50 values of approximately 0.11 ÎŒM for murine cGAS and 2.94 ÎŒM for human cGAS, indicating a stronger inhibitory effect on mouse cGAS compared to human cGAS . This difference underscores the importance of considering species-specific responses when evaluating therapeutic applications.

Data Summary

Study Model Key Findings References
Aicardi-GoutiĂšres SyndromeMouse macrophagesReduced type I interferon expression
Subarachnoid HemorrhageRat modelImproved neurological outcomes; reduced neuroinflammation
Neutrophil ActivationEndothelial cellsInhibition of STING pathway; reduced endothelial damage
Cognitive FunctionRat modelIncreased dendritic spine density; improved cognition

Case Study 1: Neuroinflammation Post-SAH

In a controlled study involving rats subjected to SAH, treatment with this compound resulted in significant reductions in pro-inflammatory cytokines such as TNF-α, IL-1ÎČ, and IL-6, alongside an increase in IL-10 levels. These findings suggest that this compound effectively modulates inflammatory responses and improves outcomes following cerebral injuries .

Case Study 2: Autoimmune Response Modulation

Research conducted on primary macrophages derived from autoimmune mouse models demonstrated that this compound effectively suppressed DNA-mediated interferon activation. This study highlights its potential as a therapeutic agent for managing autoimmune diseases where cGAS is aberrantly activated .

Eigenschaften

IUPAC Name

2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWZUQAOMURCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RU-521
Reactant of Route 2
Reactant of Route 2
RU-521
Reactant of Route 3
RU-521
Reactant of Route 4
RU-521
Reactant of Route 5
RU-521
Reactant of Route 6
RU-521

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.